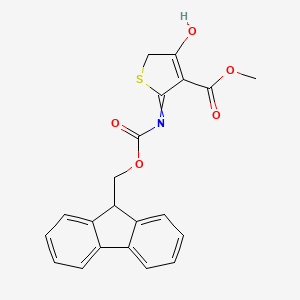
Methyl 2-(Fmoc-amino)-4-oxo-4,5-dihydrothiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(Fmoc-amino)-4-oxo-4,5-dihydrothiophene-3-carboxylate is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protected amino group. This compound is particularly significant in the field of organic chemistry due to its utility in peptide synthesis and its role as a building block in the creation of more complex molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(Fmoc-amino)-4-oxo-4,5-dihydrothiophene-3-carboxylate typically involves the esterification of the corresponding amino acid. The Fmoc-protected amino acid is dissolved in a suitable solvent such as methanol, ethanol, or isopropanol, and thionyl chloride is added slowly at a low temperature (0°C) to facilitate the esterification process . The resulting product is then purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors allows for the efficient production of Fmoc-protected amino esters. The reaction conditions are optimized to ensure high yield and purity, often involving the use of protective agents like calcium (II) iodide to prevent unwanted side reactions .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(Fmoc-amino)-4-oxo-4,5-dihydrothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the Fmoc group can be replaced under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Triethylamine in dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Methyl 2-(Fmoc-amino)-4-oxo-4,5-dihydrothiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of materials with specific properties, such as hydrogels and nanomaterials.
Mecanismo De Acción
The mechanism of action of Methyl 2-(Fmoc-amino)-4-oxo-4,5-dihydrothiophene-3-carboxylate involves its role as a protected amino acid derivative. The Fmoc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. This allows for the selective modification of other functional groups in the molecule. The compound’s effects are primarily exerted through its interactions with enzymes and other proteins, facilitating the study of biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-protected amino acids: These compounds share the Fmoc protective group but differ in their amino acid residues.
Boc-protected amino acids: Similar in function but use a different protective group (tert-butyloxycarbonyl).
Alloc-protected amino acids: Use allyloxycarbonyl as the protective group.
Uniqueness
Methyl 2-(Fmoc-amino)-4-oxo-4,5-dihydrothiophene-3-carboxylate is unique due to its specific structure, which includes a thiophene ring. This structural feature imparts distinct chemical properties, making it particularly useful in certain synthetic applications where other Fmoc-protected amino acids may not be suitable .
Propiedades
Número CAS |
1644061-55-1 |
|---|---|
Fórmula molecular |
C21H17NO5S |
Peso molecular |
395.4 g/mol |
Nombre IUPAC |
methyl 5-(9H-fluoren-9-ylmethoxycarbonylimino)-3-hydroxy-2H-thiophene-4-carboxylate |
InChI |
InChI=1S/C21H17NO5S/c1-26-20(24)18-17(23)11-28-19(18)22-21(25)27-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16,23H,10-11H2,1H3 |
Clave InChI |
MMGHYHRAHULZRA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(CSC1=NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


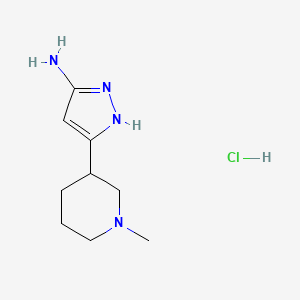
![O-[(6-Methyl-2-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13714670.png)

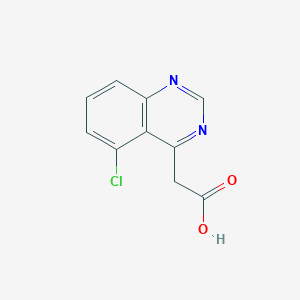
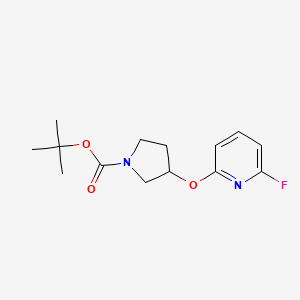
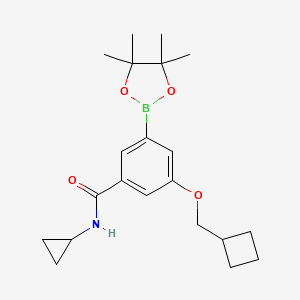


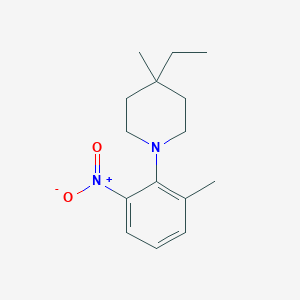
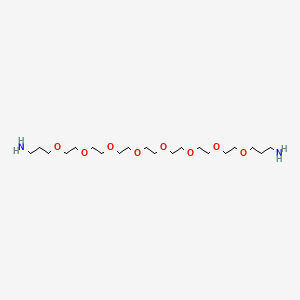
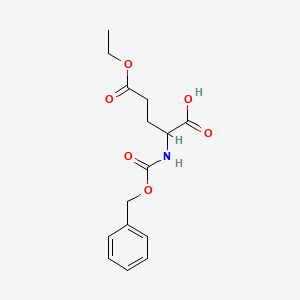
![N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine Methyl Ester](/img/structure/B13714753.png)
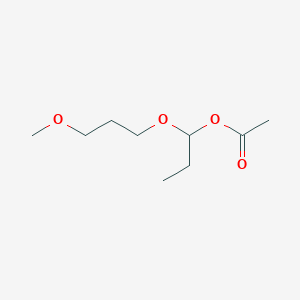
![Ethylmethanethiosulfonate-2-carboxy[(5'-amino-1'-carboxypentyl)iminodiacetic Acid] Amide Tri-tert-butyl ester](/img/structure/B13714760.png)
